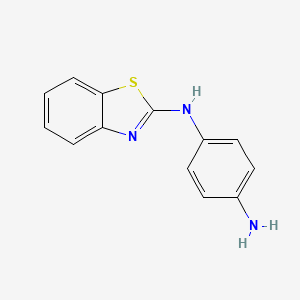
1,4-Benzenediamine, N-2-benzothiazolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenediamine, N-2-benzothiazolyl- is a compound that combines the structural elements of 1,4-benzenediamine and benzothiazole. This compound is known for its significant biological and pharmaceutical activities, making it a valuable subject of study in various scientific fields .
Preparation Methods
The synthesis of 1,4-Benzenediamine, N-2-benzothiazolyl- typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization. Industrial production methods often utilize thioamide or carbon dioxide as raw materials, promoting green chemistry principles .
Chemical Reactions Analysis
1,4-Benzenediamine, N-2-benzothiazolyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,4-Benzenediamine, N-2-benzothiazolyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits significant antibacterial and antifungal properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Benzenediamine, N-2-benzothiazolyl- involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, disrupting essential biological processes in microorganisms. This inhibition leads to the compound’s antibacterial and antifungal effects .
Comparison with Similar Compounds
1,4-Benzenediamine, N-2-benzothiazolyl- can be compared with other benzothiazole derivatives, such as:
- 2-Aminobenzothiazole
- 6-Nitrobenzothiazole
- 2-Mercaptobenzothiazole
These compounds share similar structural features but differ in their specific biological activities and applications. The uniqueness of 1,4-Benzenediamine, N-2-benzothiazolyl- lies in its combination of 1,4-benzenediamine and benzothiazole, which enhances its biological activity and makes it a versatile compound for various applications .
Properties
CAS No. |
5677-17-8 |
|---|---|
Molecular Formula |
C13H11N3S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
4-N-(1,3-benzothiazol-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C13H11N3S/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h1-8H,14H2,(H,15,16) |
InChI Key |
JSUWBBQTCBPTNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



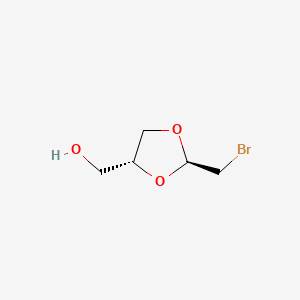
![2-Chloro-6-[(dimethylamino)methyl]-4-octylphenol](/img/structure/B14736534.png)
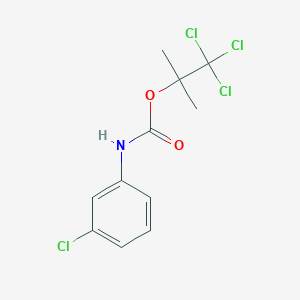
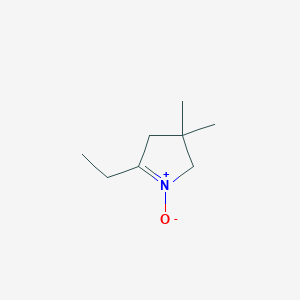



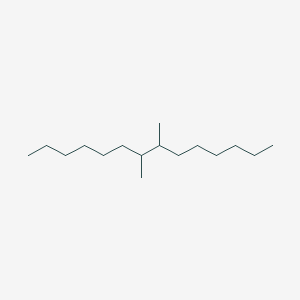


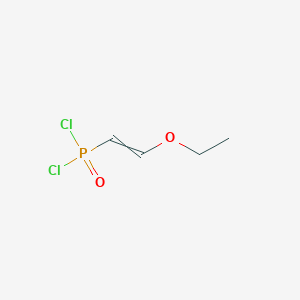
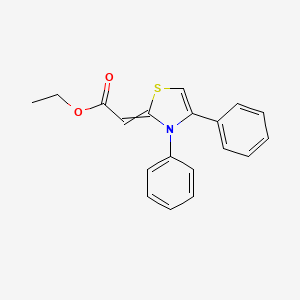
![4,4'-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline)](/img/structure/B14736594.png)
